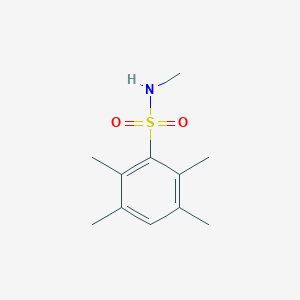

N,2,3,5,6-pentamethylbenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,2,3,5,6-pentamethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-7-6-8(2)10(4)11(9(7)3)15(13,14)12-5/h6,12H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXRBRJCPVUEKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Pathways of N,2,3,5,6 Pentamethylbenzene 1 Sulfonamide and Its Derivatives

Nucleophilic Attack Mechanisms in Sulfonamide Formation

The principal method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. thieme-connect.comacs.org This reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom. youtube.com The amine's lone pair of electrons acts as the nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride and displacing the chloride ion, which is a good leaving group. youtube.com A base, such as pyridine (B92270), is typically used to neutralize the hydrochloric acid byproduct. youtube.com

The general mechanism can be outlined as follows:

Nucleophilic Attack: The amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

Chloride Expulsion: The chloride ion is eliminated.

Deprotonation: A base removes a proton from the nitrogen atom to yield the final sulfonamide.

For a sterically hindered compound like N,2,3,5,6-pentamethylbenzene-1-sulfonamide, the bulky pentamethylphenyl group can significantly impede the approach of the amine nucleophile. This steric hindrance can lead to reduced reaction rates and yields compared to less substituted sulfonyl chlorides. thieme-connect.com While the fundamental mechanism remains the same, harsher reaction conditions or alternative synthetic strategies may be necessary.

Alternative strategies for forming the S-N bond include the catalytic oxidation of sulfur and nitrogen reagents or cross-coupling reactions. thieme-connect.com However, the C-N cross-coupling approach to forming N-aryl sulfonamides can be challenging due to the lower nucleophilicity of sulfonamides compared to amines. thieme-connect.com

Chemoselective Bond Cleavage Reactions

The cleavage of bonds within the sulfonamide functional group is crucial for its use as a protecting group and for synthetic transformations. Both carbon-nitrogen (C–N) and nitrogen-sulfur (N–S) bonds can be targeted for cleavage, often with high chemoselectivity depending on the reaction conditions and the substrate's structure.

Highly Selective C–N Bond Cleavage in Tertiary Sulfonamides

In derivatives of this compound, specifically tertiary sulfonamides (where the nitrogen is bonded to the sulfonyl group and two carbon atoms), the C–N bond can be cleaved with high selectivity. This is particularly relevant when the nitrogen atom is substituted with groups like p-methoxybenzyl (PMB) or 3,4-dimethoxybenzyl (DMB). acs.orgnih.gov These reactions provide a method for deprotecting the amine under specific catalytic conditions.

A study demonstrated a highly chemoselective C–N bond cleavage of various tertiary sulfonamides, yielding the corresponding secondary sulfonamides in good to excellent yields. acs.org This protocol is also applicable to cinnamyl-substituted N-aryl sulfonamides. acs.org

Role of Lewis Acids (e.g., Bi(OTf)₃) in Catalytic Cleavage

The catalytic C–N bond cleavage of tertiary sulfonamides is effectively promoted by the Lewis acid Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃). acs.orgnih.gov Research has shown that Bi(OTf)₃ is a superior catalyst for this transformation compared to other bismuth salts or Lewis acids. acs.org

The optimization of the reaction conditions found that a catalytic amount of Bi(OTf)₃ (5 mol%) in 1,2-dichloroethane (B1671644) at 85 °C was highly effective. acs.org The triflate counteranion appears to play a significant role in the catalyst's efficacy, as other bismuth salts like Bi(NO₃)₃ and BiCl₃ were found to be unsuitable for the cleavage reaction. acs.org

Table 1: Effect of Various Lewis Acids on C–N Bond Cleavage

| Entry | Catalyst (mol %) | Solvent | Temp (°C) | Yield (%) |

| 1 | Bi(OTf)₃ (5) | 1,2-dichloroethane | 85 | 95 |

| 2 | Sc(OTf)₃ (5) | 1,2-dichloroethane | 85 | 85 |

| 3 | In(OTf)₃ (5) | 1,2-dichloroethane | 85 | 82 |

| 4 | Fe(OTf)₃ (5) | 1,2-dichloroethane | 85 | 75 |

| 5 | Cu(OTf)₂ (5) | 1,2-dichloroethane | 85 | 78 |

| 6 | Bi(NO₃)₃ (5) | 1,2-dichloroethane | 85 | No Reaction |

| 7 | BiCl₃ (5) | 1,2-dichloroethane | 85 | No Reaction |

This table is based on data for the cleavage of N-(4-methoxybenzyl)-4-methyl-N-phenylbenzenesulfonamide as a model substrate. acs.org

Bismuth(III) triflate has also been identified as an effective catalyst for other reactions, such as the activation of glycosyl halides for glycosidation. nih.gov

Mechanistic Insights into C–N vs. N–S Bond Cleavage

The high selectivity for C–N bond cleavage over N–S bond cleavage (detosylation) is a key feature of the Bi(OTf)₃-catalyzed reaction. The proposed mechanism suggests that the reaction is initiated by the protonation of the nitrogen atom of the tertiary sulfonamide. acs.org

The driving force for the selective C–N scission is believed to be the stability of the carbocation intermediate formed upon cleavage. acs.org For instance, with a PMB-protected sulfonamide, cleavage of the C–N bond results in a stable p-methoxybenzyl carbocation. This pathway is energetically more favorable than the cleavage of the stronger N–S bond. acs.org

However, the selectivity can be influenced by the electronic properties of the substituents. When the substrate contains electron-rich N-aryl groups, a competing N–S bond cleavage pathway can be observed, sometimes accompanied by the migration of the sulfonyl group. acs.org This is attributed to the potential for in situ generation of triflic acid, which can promote detosylation. acs.orgorganic-chemistry.org

N–S Bond Cleavage (Detosylation) Processes

Cleavage of the N–S bond, often referred to as detosylation or desulfonylation, is a common method for deprotecting amines. Various methods have been developed to achieve this transformation.

Reductive cleavage using reagents like samarium diiodide or low-valent titanium can effectively break the N–S bond. organic-chemistry.org Additionally, methods involving lithium and a catalytic amount of naphthalene (B1677914) have been shown to deprotect sulfonamides under mild conditions. organic-chemistry.org

Acid-catalyzed hydrolysis is another route for N–S bond cleavage. Trifluoromethanesulfonic acid has been used for the chemoselective deprotection of N-arylsulfonamides. organic-chemistry.org However, for electron-rich systems, such as those derived from this compound, this method can lead to side reactions like sulfonyl group migration. organic-chemistry.org

More recently, electrochemical methods and reductive photocleavage have emerged as mild and selective techniques for N–S bond cleavage. acs.orgorganic-chemistry.org

Electron Transfer and Radical Pathways

Beyond ionic mechanisms, sulfonamides can participate in reactions involving electron transfer and radical intermediates. These pathways open up novel synthetic possibilities for the functionalization of molecules containing the sulfonamide group.

One prominent example is the use of proton-coupled electron transfer (PCET) to activate the N–H bond of sulfonamides. nih.govchemrxiv.org This process can generate nitrogen-centered radicals, which are highly reactive intermediates. nih.gov These sulfonamidyl radicals can then undergo further reactions, such as intramolecular addition to alkenes to form new C–N bonds in a process known as radical hydroamination. nih.govresearchgate.net

Another radical pathway involves the homolytic cleavage of the N–S bond. This has been demonstrated in vinyl triflimides, where triplet-triplet energy transfer from a photocatalyst induces the cleavage of the N-Tf (triflyl) bond, generating distinct radical species that can be used in subsequent bond-forming reactions. nih.gov These findings suggest that derivatives of this compound could potentially be engaged in similar radical-based transformations under appropriate photochemical or redox conditions.

Proton-Coupled Electron Transfer (PCET) in Organic Synthesis

Proton-Coupled Electron Transfer (PCET) has emerged as a powerful strategy for the generation of reactive radical species from otherwise stable precursors. In the context of sulfonamides, PCET enables the activation of the N-H bond, which is typically challenging to break homolytically. This process involves the concerted transfer of a proton and an electron from the sulfonamide to a suitable catalyst system, often comprising a photocatalyst and a base. nih.govprinceton.edu

The envisioned mechanism, applied to a generic sulfonamide, begins with the formation of a hydrogen-bonded adduct between the sulfonamide's N-H group and a base, such as a dialkyl phosphate. nih.gov Upon irradiation with visible light, an excited-state photocatalyst, for instance, an iridium complex, engages in a concerted electron and proton transfer with this adduct. This event results in the homolysis of the N-H bond, generating a key N-centered sulfonamidyl radical intermediate. nih.gov

These sulfonamidyl radicals are valuable for various synthetic transformations, including the hydroamination of alkenes. princeton.edunih.gov For this compound, the electron-rich pentamethylphenyl group would influence the electronic properties of the sulfonamide moiety, potentially affecting the efficiency and kinetics of the PCET process. The general scheme for PCET activation of sulfonamides is consistent and broadly applicable. nih.gov

Table 1: Key Components in PCET-Mediated Sulfonamide Activation

| Component | Role | Example |

|---|---|---|

| Sulfonamide | Radical Precursor | This compound |

| Photocatalyst | Light-Absorber & SET Agent | [Ir(dF(CF3)ppy)2(5,5'-dCF3bpy)]PF6 nih.gov |

| Base | Proton Acceptor | Dialkyl Phosphate nih.gov |

| Energy Source | Catalyst Excitation | Visible Light nih.gov |

Radical and Radical Cation Pathways in Coupling Reactions

Beyond PCET, sulfonamides can serve as precursors to N-centered radicals through other means, facilitating C-N bond-forming reactions. nih.gov One strategy involves single-electron transfer (SET) from a super-electron-donor to the sulfonamide, generating an aminyl radical that can participate in coupling reactions. nih.gov This approach avoids the need for transition metals or photocatalysts.

Furthermore, the behavior of radical cations derived from aromatic sulfonamides is critical in certain electrochemical reactions. Studies on the reactivity of electrochemically generated radical cations with nucleophiles like p-toluenesulfonamide (B41071) have shown that trapping the radical cation with the sulfonamide leads to the thermodynamically favored product. capes.gov.br In the case of this compound, the electron-rich pentamethylbenzene (B147382) ring can be oxidized to form a radical cation. The subsequent reaction of this radical cation or the corresponding sulfonamidyl radical can lead to various coupling products. researchgate.netnih.gov The stability and reaction pathways of such intermediates are subjects of detailed mechanistic investigation. nih.govprinceton.edu

Aromatic Substitution Mechanisms on the Pentamethylbenzene Ring

Electrophilic Aromatic Substitution for Derivatization

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com The reactivity of the ring towards an electrophile is governed by the electronic nature of the substituents it bears. libretexts.org Substituents that donate electron density to the ring activate it, making the reaction faster, while electron-withdrawing groups deactivate the ring. libretexts.orgyoutube.com

The this compound molecule contains a highly activated aromatic ring. The five methyl groups are electron-donating through an inductive effect and hyperconjugation, significantly increasing the ring's nucleophilicity. libretexts.org The sulfonamide group (-SO₂NH₂) itself is generally considered a deactivating group due to the electron-withdrawing nature of the sulfonyl moiety. However, the overwhelming activating effect of the five methyl groups renders the ring highly susceptible to electrophilic attack. This high reactivity means that reactions like halogenation can often proceed even without a Lewis acid catalyst. youtube.com

The directing effect of the substituents determines the position of substitution. While the sulfonamide group is typically a meta-director in a deactivated ring, in this highly activated system, the ortho- and para-directing influence of the numerous methyl groups would likely dominate, although steric hindrance from the methyl groups and the sulfonamide group itself will play a significant role in the product distribution. youtube.comyoutube.com

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile (E+) | Reagents |

|---|---|---|

| Halogenation | Br⁺, Cl⁺ | Br₂, FeBr₃ or Cl₂, AlCl₃ libretexts.org |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ libretexts.org |

| Sulfonation | SO₃ | H₂SO₄, SO₃ libretexts.org |

| Friedel-Crafts Alkylation | R⁺ | R-Cl, AlCl₃ masterorganicchemistry.com |

| Friedel-Crafts Acylation | R-C=O⁺ | R-COCl, AlCl₃ masterorganicchemistry.com |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This reaction is fundamentally different from Sₙ2 reactions and does not proceed via the same backside attack mechanism. khanacademy.org The SₙAr mechanism typically involves two steps: addition of the nucleophile to the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. libretexts.org

A crucial requirement for the SₙAr mechanism is the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex.

The aromatic ring of this compound is exceptionally electron-rich due to the five electron-donating methyl groups. Consequently, it is strongly deactivated towards nucleophilic attack. The formation of the required anionic Meisenheimer intermediate would be energetically highly unfavorable. libretexts.org Therefore, direct nucleophilic aromatic substitution on the pentamethylbenzene ring of this compound is not a viable reaction pathway under standard SₙAr conditions. rsc.orgyoutube.com

Condensation Pathways (e.g., Knoevenagel-type in Related Sulfonamide Syntheses)

While this compound itself does not possess the functionality for direct Knoevenagel condensation, its derivatives can be designed to participate in such reactions. The Knoevenagel condensation typically involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base.

A relevant example is found in the synthesis of 3-sulfonyl-substituted quinolines, which utilizes a Knoevenagel condensation/aza-Wittig reaction cascade. nih.gov In this process, a β-ketosulfonamide reacts with an ortho-azidobenzaldehyde. nih.gov The base mediates the Knoevenagel condensation between the aldehyde and the active methylene group of the β-ketosulfonamide. nih.gov This demonstrates that the sulfonamide moiety is compatible with this type of condensation, provided the appropriate adjacent functional groups are present.

For a derivative of this compound to undergo a Knoevenagel-type reaction, it would need to be functionalized to create an active methylene position, for example, by introducing a carbonyl group alpha to the sulfonyl group (forming a β-ketosulfonamide). Such a derivative could then react with various aldehydes and ketones to form more complex molecular architectures.

Structural Analysis and Supramolecular Chemistry of N,2,3,5,6 Pentamethylbenzene 1 Sulfonamide and Its Analogues

X-ray Crystallography Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. While a solved crystal structure for N,2,3,5,6-pentamethylbenzene-1-sulfonamide has not been reported, the following sections outline the expected findings based on data from analogous sulfonamide compounds.

Determination of Unit Cell Parameters and Space Group

The foundational data from an X-ray diffraction experiment includes the unit cell parameters (the lengths of the cell edges a, b, c and the angles between them α, β, γ) and the space group, which describes the symmetry of the crystal lattice. Organic molecules like sulfonamides often crystallize in common space groups such as monoclinic (e.g., P2₁/c) or orthorhombic (e.g., P2₁2₁2₁).

For example, the related compound N-(2-Methylphenyl)benzenesulfonamide was found to crystallize in the orthorhombic P2₁2₁2₁ space group researchgate.net. The unit cell parameters for such analogues provide an insight into the potential packing density and symmetry for this compound.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters for an Analogous Sulfonamide Data for N-(2-Methylphenyl)benzenesulfonamide researchgate.net

| Parameter | Value |

|---|---|

| Empirical formula | C₁₃H₁₃NO₂S |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 6.4840 (6) |

| b (Å) | 8.6124 (8) |

| c (Å) | 21.915 (2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1223.8 (2) |

| Z | 4 |

Analysis of Bond Lengths and Angles

The geometry of the sulfonamide functional group is well-characterized. The sulfur atom adopts a distorted tetrahedral geometry. Analysis of bond lengths and angles reveals the electronic environment and hybridization of the atoms involved.

The sulfur-oxygen bonds in the sulfonyl group (-SO₂-) are double bonds. X-ray diffraction studies on various sulfonamides show that these S=O bond lengths are highly consistent, typically falling within a narrow range. For instance, in the crystal structure of 4-methyl-N-propylbenzenesulfonamide, the S=O bond lengths were found to be between 1.428 (2) Å and 1.441 (2) Å, which are considered typical values nih.gov. The O–S–O bond angle is generally the largest around the sulfur atom, with values around 118-120° being common nih.govnih.gov.

The sulfur-nitrogen bond is a key feature of the sulfonamide moiety. Its length is influenced by the nature of the substituents on both the sulfur and nitrogen atoms. The average S-N bond length is generally observed to be around 1.63 Å researchgate.net. Specific examples from crystallographic studies include S-N bond lengths of 1.618 (2) Å and 1.622 (3) Å in 4-methyl-N-propylbenzenesulfonamide and 1.639 (1) Å in N,N-dibenzylnonafluorobutane-1-sulfonamide nih.govresearchgate.net. Computational studies have shown that there is a strong correlation between the equilibrium S-N bond length and the acidity (pKa) of the sulfonamide N-H group rsc.org.

Table 2: Typical Bond Lengths in Aromatic Sulfonamides

| Bond | Typical Length (Å) | Reference Compound |

|---|---|---|

| S=O | 1.428 - 1.441 | 4-methyl-N-propylbenzenesulfonamide nih.gov |

| S-N | 1.618 - 1.639 | Various Arenesulfonamides nih.govresearchgate.net |

| S-C (aryl) | ~1.766 | 4-methyl-N-propylbenzenesulfonamide nih.gov |

Intermolecular Interactions in the Crystalline State

The way molecules pack in a crystal is governed by a variety of non-covalent intermolecular interactions. For sulfonamides, these are critical for understanding their supramolecular structures and physical properties nih.govias.ac.in.

The primary and most influential interactions in the crystals of sulfonamides containing an N-H group are hydrogen bonds nih.gov. The sulfonamide proton (N-H) is a good hydrogen bond donor, while the sulfonyl oxygen atoms (S=O) are effective acceptors. This frequently leads to the formation of robust N-H···O hydrogen bonds. These interactions can link molecules into dimers or one-dimensional chains (catemers) acs.orgresearchgate.net. Weaker C-H···O hydrogen bonds involving aromatic or alkyl C-H groups and sulfonyl oxygens also play a significant role in stabilizing the three-dimensional network nih.gov.

N-H∙∙∙O Hydrogen Bonding

In the solid state, sulfonamides commonly form intermolecular N-H∙∙∙O hydrogen bonds, which are pivotal to their supramolecular assembly. The sulfonamide group (-SO₂NH₂) provides both a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the sulfonyl oxygen atoms). This dual functionality allows for the formation of robust hydrogen-bonded networks.

Two primary hydrogen-bonding motifs are prevalent in secondary benzenesulfonamides: the catemer (chain) and the dimer (cyclic) motifs. researchgate.net

Catemer Motif: In this arrangement, molecules are linked head-to-tail, forming infinite chains. The N-H of one molecule donates a hydrogen bond to one of the sulfonyl oxygens of an adjacent molecule. This can be described using graph set notation as C(4). researchgate.net

Dimer Motif: This motif involves two molecules forming a cyclic structure through a pair of reciprocal N-H∙∙∙O hydrogen bonds. This is typically described by the graph set R²₂(8). researchgate.net

The sterically demanding pentamethylphenyl group in this compound may influence the preference for one motif over the other. The bulky nature of the aryl group could favor the formation of simpler dimeric structures over extended chains to minimize steric hindrance.

Offset π–π Stacking Interactions

Due to electrostatic repulsion between the electron clouds, a perfectly eclipsed (sandwich) arrangement is generally unfavorable. Instead, offset or parallel-displaced stacking is more common. In this geometry, the centroid of one ring is displaced relative to the centroid of the other, leading to attractive van der Waals interactions. The interplanar distance in such interactions is typically in the range of 3.3 to 3.8 Å. The bulky methyl groups on the benzene (B151609) ring of this compound would likely necessitate an offset arrangement to allow for favorable π–π interactions while accommodating the steric bulk.

C-H∙∙∙π Interactions

C-H∙∙∙π interactions are another type of weak, non-covalent interaction that can play a role in the crystal packing of this compound. In this interaction, a C-H bond, which can be from an alkyl group or the aromatic ring itself, acts as a weak hydrogen bond donor, and the electron-rich π-system of an adjacent aromatic ring acts as the acceptor.

The numerous methyl groups on the pentamethylbenzene (B147382) ring provide multiple potential C-H donors for such interactions. These interactions, although individually weak, can collectively contribute significantly to the cohesion of the crystal lattice. The geometry of these interactions is characterized by the distance between the hydrogen atom and the centroid of the π-system and the angle of the C-H∙∙∙π interaction.

Crystal Form Diversity and Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in sulfonamides. researchgate.net Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability.

The potential for polymorphism in this compound arises from the conformational flexibility of the molecule, particularly the rotation around the S-N and S-C bonds, as well as the possibility of different hydrogen-bonding patterns (e.g., dimers versus catemers) and packing arrangements. researchgate.net The crystallization conditions, such as the choice of solvent and the rate of cooling, can influence which polymorphic form is obtained. The existence of different crystal forms is often a result of a delicate balance between various intermolecular interactions.

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids. Each crystalline form of a compound produces a unique diffraction pattern, which serves as a fingerprint for that specific polymorph. A PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ).

A hypothetical PXRD pattern for a crystalline form of this compound would show a series of peaks at specific 2θ values. The positions and relative intensities of these peaks are determined by the crystal lattice parameters (the dimensions of the unit cell) and the arrangement of the molecules within the crystal. Analysis of the PXRD data allows for phase identification, assessment of sample purity, and can be used to solve crystal structures if single crystals are not available.

Table 1: Hypothetical PXRD Data for a Polymorph of this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 85 |

| 12.5 | 7.08 | 100 |

| 15.8 | 5.61 | 60 |

| 18.4 | 4.82 | 45 |

| 20.5 | 4.33 | 70 |

| 22.1 | 4.02 | 50 |

| 25.3 | 3.52 | 30 |

Note: This table is illustrative and does not represent actual experimental data.

Supramolecular Assembly and Architecture

Formation of Dimeric and Polymeric Motifs (e.g., Ribbons)

The primary N-H∙∙∙O hydrogen bonds are expected to be the strongest interactions, leading to the formation of either discrete dimers or one-dimensional polymeric chains (ribbons).

Dimeric Assembly: If the R²₂(8) dimer motif is dominant, the crystal structure would be composed of these discrete hydrogen-bonded pairs. These dimers would then be further organized in three dimensions through weaker interactions such as C-H∙∙∙π and π–π stacking.

Polymeric Assembly (Ribbons): If the C(4) catemer motif prevails, infinite one-dimensional ribbons of hydrogen-bonded molecules would be formed. researchgate.net These ribbons would then pack together, likely stabilized by interactions between the pentamethylphenyl groups of adjacent ribbons.

Host-Guest Chemistry Applications

The sulfonamide functional group is a cornerstone in the field of host-guest chemistry due to its capacity for robust and directional non-covalent interactions, particularly hydrogen bonding. While specific host-guest studies involving this compound are not extensively documented, the behavior of its structural analogues provides significant insights into its potential applications. The primary interactions driving the formation of host-guest complexes with sulfonamides are the hydrogen bonds formed by the -SO₂NH- moiety.

A notable example of this is the well-established "sulfonamide-crown motif," which serves as a highly reliable and predictable unit for supramolecular recognition. In these systems, the acidic N-H protons of the sulfonamide group form strong hydrogen bonds with the oxygen atoms of a crown ether host. The stability and geometry of these complexes are influenced by the size of the crown ether cavity and the nature of the substituents on the sulfonamide's aromatic ring. For instance, crystalline molecular complexes have been successfully synthesized and characterized between 18-crown-6 and various sulfonamide analogues, including methanesulfonamide, benzenesulfonamide (B165840), and toluenesulfonamide.

The binding energies in these host-guest complexes are remarkably high, on the order of 92–104 kJ·mol⁻¹, underscoring the strength of the sulfonamide-crown interaction. Energy framework analysis of these structures reveals a hierarchical organization of intermolecular interactions, with a recurring trimeric motif composed of two guest sulfonamide molecules and one crown ether host being a prominent feature. This robust interaction pattern suggests that this compound, with its sterically demanding pentamethylphenyl group, could form highly selective and stable complexes with appropriately sized macrocyclic hosts. The bulky aromatic substituent would likely play a significant role in modulating the solubility and secondary interactions of the resulting supramolecular assembly.

The table below summarizes the interaction energies observed in complexes of 18-crown-6 with different sulfonamide guests, illustrating the strength of the sulfonamide-crown motif.

| Sulfonamide Guest | Host Molecule | Interaction Energy (kJ·mol⁻¹) |

| Methanesulfonamide | 18-crown-6 | ~92-104 |

| Benzenesulfonamide | 18-crown-6 | ~92-104 |

| Toluenesulfonamide | 18-crown-6 | ~92-104 |

Nonporous Crystalline Supramolecular Organic Frameworks

The directional and predictable nature of the intermolecular interactions involving the sulfonamide group also makes it a valuable building block for the construction of supramolecular organic frameworks (SOFs). While the focus is often on porous materials, the assembly of nonporous crystalline frameworks is equally significant for applications in areas such as electronics and materials science, where dense, ordered structures are required.

The crystal lattice of sulfonamide-containing molecules is often dictated by a network of hydrogen bonds and other short contacts. For example, in the crystal structure of certain sulfonamide-substituted silatranes, cyclic dimers are formed through intermolecular N-H···O-Si hydrogen bonds and C-H···O=S short contacts. These well-defined interactions lead to the formation of ordered, nonporous crystalline lattices.

The formation of these nonporous frameworks is a testament to the power of molecular self-assembly, where the intrinsic chemical information encoded in the structure of the individual molecules directs their spontaneous organization into a well-ordered, macroscopic structure.

Spectroscopic Characterization of N,2,3,5,6 Pentamethylbenzene 1 Sulfonamide Beyond Basic Identification

Advanced NMR Spectroscopic Analysis (e.g., 2D NMR for complex structures)

While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides initial information on the proton and carbon environments, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex structure of N,2,3,5,6-pentamethylbenzene-1-sulfonamide. Techniques such as COSY, HSQC, and HMBC reveal through-bond and through-space correlations between nuclei. sdsu.edu

Expected 2D NMR Correlations:

COSY (Correlation Spectroscopy): This experiment would primarily be used to confirm the proton-proton couplings within any potential aliphatic side chains, although for the pentamethylphenyl group, it would mainly show correlations between the methyl protons and the aromatic proton if any were present. Given the pentamethyl substitution, minimal correlations would be expected on the aromatic ring itself.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached. For this compound, HSQC would definitively link the proton signals of the five methyl groups to their respective carbon signals. The protons of the sulfonamide NH2 group would also show a correlation to their attached nitrogen atom in a ¹H-¹⁵N HSQC experiment.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing longer-range (2-3 bond) connectivity. Key HMBC correlations would be expected between the protons of the methyl groups and the quaternary carbons of the benzene (B151609) ring, as well as the carbon atom to which the sulfonamide group is attached. Correlations from the NH2 protons to the sulfur atom would also be anticipated.

The following table outlines the hypothetical ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations |

| C1-CH₃ | ~2.2 | ~17 | C2, C6, C1 |

| C2-CH₃ | ~2.2 | ~17 | C1, C3 |

| C3-CH₃ | ~2.2 | ~17 | C2, C4 |

| C5-CH₃ | ~2.2 | ~17 | C4, C6 |

| C6-CH₃ | ~2.2 | ~17 | C1, C5 |

| Aromatic C | - | ~130-140 | Methyl Protons |

| SO₂NH₂ | ~7.0 (broad) | - | C1 |

Note: The exact chemical shifts can vary based on the solvent and other experimental conditions. The data presented is illustrative.

Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial tool for identifying the functional groups present in this compound. The IR spectrum provides characteristic absorption bands corresponding to the vibrational modes of specific bonds. nist.gov An available IR spectrum for pentamethylbenzenesulfonamide shows key absorption bands that confirm its structure. nih.gov

The primary functional groups and their expected vibrational frequencies are:

Sulfonamide Group (SO₂NH₂): This group gives rise to several distinct peaks. Asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretching of the primary sulfonamide appears as two bands in the 3390-3250 cm⁻¹ region. nih.gov

Aromatic Ring (C=C): The stretching vibrations of the carbon-carbon double bonds within the pentamethylphenyl ring are expected to appear in the 1600-1450 cm⁻¹ range.

Methyl Groups (C-H): The aliphatic C-H stretching vibrations of the five methyl groups will be observed just below 3000 cm⁻¹.

Interactive Table: FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3350 and ~3250 | N-H stretching (asymmetric and symmetric) | Sulfonamide (-SO₂NH₂) |

| ~2950 | C-H stretching | Methyl (-CH₃) |

| ~1580 | C=C stretching | Aromatic Ring |

| ~1340 | S=O asymmetric stretching | Sulfonamide (-SO₂NH₂) |

| ~1170 | S=O symmetric stretching | Sulfonamide (-SO₂NH₂) |

UV-Visible Spectrophotometric Determination and Derivatization for Enhanced Chromophores

UV-Visible spectrophotometry provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene ring. The presence of the electron-withdrawing sulfonamide group and the electron-donating methyl groups influences the energy of the π→π* transitions. bsu.by

The UV-Vis spectrum is expected to show absorption maxima characteristic of substituted benzenes. Derivatization, a process of chemical modification, can be employed to enhance the chromophoric properties of a molecule, often leading to a bathochromic (red) shift and an increase in molar absorptivity, which can be useful for quantitative analysis. However, specific derivatization methods for this compound are not widely reported in the literature.

Prediction of UV/Vis Spectrum from Quantum-Chemical Calculations

Quantum-chemical calculations, particularly those based on Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the electronic absorption spectra of molecules. nih.govresearchgate.net These calculations can determine the wavelengths of maximum absorption (λmax), the oscillator strengths (f), and the nature of the electronic transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). bsu.by

For this compound, theoretical calculations would likely predict intense π→π* transitions associated with the pentamethylphenyl aromatic system. The sulfonamide group, while being a primary functional group, has its main electronic transitions in the deeper UV region.

Interactive Table: Predicted UV/Vis Spectral Data from Quantum-Chemical Calculations

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Orbital Contribution |

| S₀ → S₁ | ~270 | High | HOMO → LUMO (π→π) |

| S₀ → S₂ | ~220 | Moderate | HOMO-1 → LUMO (π→π) |

Note: This data is hypothetical and based on calculations for structurally similar sulfonamide compounds. researchgate.netresearchgate.netcymitquimica.com The actual experimental values may differ.

Mass Spectrometry for Mechanistic Elucidation and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This information is critical for confirming the molecular weight and elucidating the structure of this compound. The electron ionization (EI) mass spectrum of pentamethylbenzenesulfonamide is available and shows a clear molecular ion peak and a characteristic fragmentation pattern. nih.gov

The molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (C₁₁H₁₇NO₂S), which is approximately 227.3 g/mol . nih.gov The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways for sulfonamides often involve the cleavage of the C-S and S-N bonds.

Plausible Fragmentation Pattern:

Loss of SO₂: A common fragmentation pathway involves the loss of a sulfur dioxide molecule, leading to a significant peak at [M - 64]⁺.

Formation of the Pentamethylphenyl Cation: Cleavage of the C-S bond would result in the formation of the stable pentamethylphenyl cation [C₁₁H₁₅]⁺.

Loss of the Sulfonamide Moiety: Cleavage can also lead to the loss of the entire sulfonamide group.

Interactive Table: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

| 227 | [C₁₁H₁₇NO₂S]⁺ | Molecular Ion (M⁺) |

| 163 | [C₁₁H₁₅N]⁺ | [M - SO₂]⁺ |

| 147 | [C₁₁H₁₅]⁺ | [C₆(CH₃)₅]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement) |

This fragmentation data is interpreted from the NIST mass spectrum of the compound and general principles of mass spectrometry. nih.gov

Computational and Theoretical Studies on N,2,3,5,6 Pentamethylbenzene 1 Sulfonamide

Quantum-Chemical Calculations

Quantum-chemical calculations are fundamental in understanding the electronic structure and properties of a molecule from first principles.

Optimized Geometry Determination

This process involves finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. For N,2,3,5,6-pentamethylbenzene-1-sulfonamide, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its most stable conformation. These calculations are typically performed in the gas phase for an isolated molecule, and the results can be compared with experimental data from techniques like X-ray crystallography if available.

Free Energy Calculations

Thermodynamic properties such as the Gibbs free energy of formation can be calculated to determine the stability of the molecule. These calculations are crucial for predicting the spontaneity of reactions involving the compound and understanding its equilibrium properties.

Analysis of Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Density Functional Theory (DFT) Computational Data

DFT is a powerful and widely used computational method for studying the electronic structure of many-body systems. For this compound, DFT calculations would provide a wealth of information, including:

Electronic Properties: Charge distribution, dipole moment, and molecular electrostatic potential (MEP) maps, which are crucial for understanding intermolecular interactions.

Spectroscopic Properties: Predictions of vibrational (infrared and Raman) and electronic (UV-Vis) spectra, which can aid in the experimental characterization of the compound.

Reactivity Descriptors: Calculation of parameters like chemical hardness, softness, and electronegativity, which provide further insights into the molecule's reactivity.

Molecular Mechanics Calculations and Conformational Analysis

Molecular mechanics methods use classical physics to model the potential energy surface of a molecule. These calculations are computationally less expensive than quantum-mechanical methods, making them suitable for studying large systems and performing conformational analysis. For this compound, this would involve exploring the different possible spatial arrangements of the molecule (conformers) by rotating around its single bonds to identify the lowest energy conformations and the energy barriers between them.

In Silico Studies for Structure-Property Relationships

In silico studies encompass a range of computational techniques used to predict the properties of a molecule based on its chemical structure. This can include the development of Quantitative Structure-Property Relationship (QSPR) models. For this compound, these studies could be used to predict various physicochemical properties such as solubility, lipophilicity (logP), and boiling point without the need for experimental measurements. These predictions are valuable in various fields, including drug discovery and materials science.

Derivatives, Analogues, and Functionalization Strategies of N,2,3,5,6 Pentamethylbenzene 1 Sulfonamide

N-Substitution Chemistry on the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a primary site for chemical modification, allowing for the introduction of a vast range of substituents. This process, known as N-substitution, is fundamental to altering the molecule's properties and is a cornerstone of sulfonamide chemistry. ekb.eg The general method for achieving N-substitution involves the reaction of the primary sulfonamide with sulfonyl chlorides in the presence of a base. ekb.eg

Incorporation of Diverse Alkyl, Aryl, and Heteroaryl Moieties

The versatility of the sulfonamide nitrogen facilitates its reaction with various electrophiles to append alkyl, aryl, and heteroaryl groups.

Alkyl Substitution : N-alkylation of sulfonamides is a common transformation. One established method involves the reaction between an amine and an alcohol, catalyzed by a ruthenium complex which "borrows" hydrogen from the alcohol to facilitate the reaction. ekb.eg

Aryl Substitution : The synthesis of N-aryl sulfonamides is a significant area of research due to their prevalence in bioactive molecules. researchgate.net Modern methods include metal-catalyzed cross-coupling reactions. For instance, copper-catalyzed N-arylation using aryl boronic acids can produce N-aryl sulfonamides in quantitative yields. ekb.eg Palladium-catalyzed α-arylation of methyl sulfonamides with aryl chlorides has also been developed, utilizing specialized ligands to achieve good to excellent yields of mono-arylated products. lookchem.com Furthermore, a catalyst-free approach for the arylation of sulfonamides with boronic acids can be achieved using visible light mediation. nih.gov

Heteroaryl Substitution : N-heteroaryl sulfonamides are a critical class of compounds found in many FDA-approved drugs. researchgate.net A direct synthesis method involves the reaction of heteroaryl amines with benzenesulfonate (B1194179) salts, catalyzed by iodine, or with sulfonyl chlorides in the presence of a base like pyridine (B92270). ekb.eg

Table 1: N-Substitution Strategies for Sulfonamides

| Substitution Type | Reagents and Conditions | Product Class | Reference(s) |

|---|---|---|---|

| Alkylation | Alcohol, Amine, Ru-complex catalyst | N-Alkyl Sulfonamide | ekb.eg |

| Arylation | Aryl Boronic Acid, Cu catalyst | N-Aryl Sulfonamide | ekb.eg |

| Aryl Chloride, Pd pre-catalyst, Ligand | α-Aryl Sulfonamide | lookchem.com | |

| Boronic Acid, Visible light (blue LED) | Diaryl Sulfone | nih.gov | |

| Heteroarylation | Heteroaryl Amine, Benzene (B151609) Sulfonyl Chloride, Pyridine | N-Heteroaryl Sulfonamide | ekb.eg |

Synthesis of Sulfonamide Derivatives with Functional Groups (e.g., Azide (B81097), Triazole, Azo, Chalcone (B49325), Schiff Base)

Beyond simple hydrocarbyl groups, various functional moieties can be tethered to the sulfonamide nitrogen, leading to derivatives with unique chemical properties and potential applications.

Azide Derivatives : Sulfonamide derivatives containing an azide functional group can be synthesized through innovative catalytic methods. One such approach involves a dual copper and visible light-catalyzed coupling between phenylsulfinic acids and aryl azides, which proceeds under redox-neutral conditions to form the S(O)₂–N bond. nih.gov

Triazole Derivatives : The 1,2,3-triazole ring is a valuable linker in medicinal chemistry due to its stability and ability to form hydrogen bonds. nih.gov Triazole-linked sulfonamides are commonly synthesized via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This involves reacting a sulfonamide bearing a terminal alkyne (propargyl group) with an azide-functionalized molecule. nih.gov

Azo Derivatives : Azo compounds containing a sulfonamide group are characterized by the -N=N- linkage. nih.gov Their synthesis typically involves the diazotization of an aromatic amine, such as 2-amino-4-chlorobenzenesulfonamide, which is then coupled with an electron-rich partner like 4-hydroxy-3-methoxy benzaldehyde (B42025) (vanillic aldehyde). ekb.eg The azo group can be protonated under acidic conditions, which is a key feature of its chemical behavior. ekb.eg

Chalcone Derivatives : Chalcones are precursors for various heterocyclic compounds. Sulfonamide-chalcone hybrids can be synthesized via the Claisen-Schmidt condensation of an appropriately substituted aromatic aldehyde with a ketone, where the sulfonamide moiety is appended to one of the aromatic rings. These chalcones can then be used to build more complex derivatives like pyrazoles. nih.gov

Schiff Base Derivatives : Schiff bases, or azomethines, are formed by the condensation of a primary amine with an aldehyde or ketone. ijcce.ac.irsemanticscholar.org Sulfonamide-Schiff base derivatives are readily prepared by reacting a sulfonamide containing a primary amino group (e.g., sulfanilamide) with various aldehydes. ijcce.ac.irnih.gov The reaction is often refluxed in an alcohol solvent, sometimes with an acid catalyst, to form the characteristic -C=N- imine bond. ijcce.ac.irnih.gov

Table 2: Incorporation of Functional Groups into Sulfonamide Scaffolds

| Functional Group | General Synthetic Approach | Key Features | Reference(s) |

|---|---|---|---|

| Azide | Dual copper/visible light-catalyzed coupling of aryl azides and sulfinic acids. | Forms S(O)₂–N bond under mild, redox-neutral conditions. | nih.gov |

| Triazole | Copper-catalyzed cycloaddition of a propargylated sulfonamide and an azide. | 1,2,3-triazole acts as a stable bioisosteric linker. | nih.gov |

| Azo | Diazotization of an amino-sulfonamide followed by coupling with an aromatic compound. | Contains the R-N=N-R' functional group. | nih.govekb.eg |

| Chalcone | Claisen-Schmidt condensation of a sulfonamide-bearing aldehyde/ketone. | Serves as a key intermediate for synthesizing heterocyclic systems. | nih.gov |

| Schiff Base | Condensation reaction between a primary amine-sulfonamide and an aldehyde/ketone. | Forms a C=N (imine) double bond. | ijcce.ac.irsemanticscholar.orgnih.gov |

Functionalization of the Pentamethylbenzene (B147382) Aromatic Ring

While N-substitution is a major pathway for derivatization, modification of the aromatic ring itself offers another route to new analogues. Although the high degree of substitution on the pentamethylbenzene ring presents challenges for classical electrophilic substitution, modern catalytic methods allow for the functionalization of benzylic C-H bonds in related sulfonamide systems. Palladium-catalyzed meta-C–H arylation and alkylation of benzylsulfonamides have been achieved using a transient mediator. nih.gov This protocol demonstrates tolerance for a broad range of functional groups and can be used to introduce both aryl and alkyl substituents to the aromatic ring, which can then be converted into other useful functional groups. nih.gov

Synthesis of Specific Classes of Derivatives

The N,2,3,5,6-pentamethylbenzene-1-sulfonamide scaffold can be elaborated into more complex structures, particularly those containing heterocyclic rings, which are of significant interest in medicinal chemistry.

Pyrazole (B372694) Sulfonamides Derived from Complex Precursors

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. youtube.com A robust method for synthesizing pyrazole-based benzenesulfonamides involves a multi-step sequence starting with the synthesis of chalcone intermediates. nih.gov These chalcones (α,β-unsaturated ketones) are then reacted with a hydrazine (B178648) derivative, such as 4-hydrazinobenzenesulfonamide hydrochloride, in a cyclocondensation reaction to form the 4,5-dihydro-1H-pyrazole ring system appended to the benzenesulfonamide (B165840) core. nih.gov This approach allows for significant structural diversity based on the initial choice of aldehyde and ketone for the chalcone synthesis. nih.gov In a study optimizing sulfaphenazole, a pyrazole sulfonamide, various analogues were created by modifying the phenyl ring on the pyrazole moiety to enhance specific biological activities. nih.gov

Table 3: Synthesis of Pyrazole-Sulfonamide Derivatives

| Precursor Type | Key Reagents | Resulting Derivative | Reference(s) |

|---|---|---|---|

| Chalcone Intermediate | 4-Hydrazinobenzenesulfonamide hydrochloride | 4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | nih.gov |

| 1,3-Dicarbonyl Compound | Hydrazine | Pyrazole | youtube.com |

Sulfonamide-Based Oxadiazole Derivatives

Oxadiazoles are five-membered heterocycles containing one oxygen and two nitrogen atoms. The 1,3,4-oxadiazole (B1194373) isomer is a common motif in pharmacologically active compounds. nih.gov The synthesis of sulfonamide-based 1,3,4-oxadiazole derivatives can be accomplished through several steps. A common pathway begins with a benzenesulfonamide containing a carboxyl or ester group, which is converted to the corresponding hydrazide (carbazoyl group). nih.gov This hydrazide is then cyclized. For example, reaction with triethyl orthochloroacetate can yield a 2-(chloromethyl)-1,3,4-oxadiazole (B1363541) derivative. nih.gov This intermediate can be further functionalized, for instance, by conversion to a triphenylphosphonium salt followed by a Wittig reaction with various aldehydes to produce (E)-styryl-1,3,4-oxadiazole-benzenesulfonamides. nih.gov

Table 4: Synthesis of 1,3,4-Oxadiazole-Sulfonamide Derivatives

| Precursor Type | Key Reagents | Resulting Derivative | Reference(s) |

|---|---|---|---|

| Benzenesulfonamide Hydrazide | Triethyl orthochloroacetate | 2-(Chloromethyl)-1,3,4-oxadiazole-benzenesulfonamide | nih.gov |

| 2-(Chloromethyl)-1,3,4-oxadiazole | Triphenylphosphine, Arylaldehyde, Base (Wittig) | (E)-5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide | nih.gov |

Thiazole (B1198619) Sulfonamide Derivatives

The synthesis of sulfonamide derivatives incorporating a thiazole moiety represents a significant area of research, driven by the diverse biological activities associated with both the sulfonamide and thiazole scaffolds. nih.govnih.govekb.eg The general strategy for creating these derivatives involves the coupling of an aminothiazole with a substituted benzenesulfonyl chloride. nih.govnih.gov

Synthesis and Characterization

The formation of N-(thiazol-2-yl)benzenesulfonamides is typically achieved through a nucleophilic substitution reaction between 2-aminothiazole (B372263) and a corresponding benzenesulfonyl chloride. nih.govnih.gov This reaction is generally conducted in the presence of a base, such as sodium carbonate or sodium acetate, in a suitable solvent like dichloromethane (B109758). nih.govnih.gov

While direct research on thiazole derivatives of this compound is limited in publicly available literature, a closely related analogue, 2,3,5,6-tetramethyl-N-(thiazol-2-yl)benzenesulfonamide , has been successfully synthesized and characterized. nih.govexcli.de This synthesis was accomplished by reacting 2-aminothiazole with 2,3,5,6-tetramethylbenzenesulfonyl chloride. nih.govexcli.de The reaction mixture, containing sodium carbonate as a base in dichloromethane, was stirred at room temperature to yield the final product. nih.gov

The structural properties of the resulting compound were confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). nih.gov

Below are the detailed research findings for this analogue.

Table 1: Synthesis and Properties of 2,3,5,6-tetramethyl-N-(thiazol-2-yl)benzenesulfonamide

| Property | Value | Source |

|---|---|---|

| Starting Materials | 2-aminothiazole and 2,3,5,6-tetramethylbenzenesulfonyl chloride | nih.govexcli.de |

| Yield | 68% | nih.govexcli.de |

| Appearance | Dark brown solid | nih.govexcli.de |

| Melting Point | 201-202 °C | nih.govexcli.de |

| Molecular Formula | C₁₃H₁₆N₂O₂S₂ | nih.gov |

| HRMS-TOF [M+H]⁺ | Calculated: 297.2726, Found: 297.0723 | nih.gov |

Table 2: NMR Spectroscopic Data for 2,3,5,6-tetramethyl-N-(thiazol-2-yl)benzenesulfonamide

| Nucleus | Chemical Shift (δ, ppm) | Description | Source |

|---|---|---|---|

| ¹H NMR | 12.53 (s, 1H) | NH | nih.govexcli.de |

| 7.22 (d, J = 4.6 Hz, 1H) | ArH (Thiazole) | nih.govexcli.de | |

| 7.15 (s, 1H) | ArH (Benzene) | nih.govexcli.de | |

| 6.75 (d, J = 4.6 Hz, 1H) | ArH (Thiazole) | nih.govexcli.de | |

| 2.50 (s, 6H) | 2 × CH₃ | nih.govexcli.de | |

| 2.20 (s, 6H) | 2 × CH₃ | nih.govexcli.de | |

| ¹³C NMR | 167.8 | C=N (Thiazole) | nih.gov |

| 140.3, 135.1, 134.3, 134.0 | Aromatic C (Benzene) | nih.gov | |

| 124.3, 107.8 | Aromatic C (Thiazole) | nih.gov |

Functionalization Strategies

Further functionalization of the core thiazole sulfonamide structure can be achieved to generate a wider range of derivatives. A common strategy involves the alkylation of the sulfonamide nitrogen. nih.gov This modification can enhance the pharmacological properties of the molecule. nih.gov The process typically involves reacting the N-sulfonylated intermediate with an alkylating agent, such as benzyl (B1604629) chloride, in the presence of a base like calcium hydride in a solvent like dimethylformamide (DMF). nih.gov This approach allows for the introduction of various alkyl or aryl groups onto the sulfonamide nitrogen, leading to a diverse library of compounds for further investigation.

Applications of N,2,3,5,6 Pentamethylbenzene 1 Sulfonamide in Organic Synthesis

Role as a Synthetic Intermediate in Complex Molecule Synthesis

No specific examples of N,2,3,5,6-pentamethylbenzene-1-sulfonamide being used as a key intermediate in the total synthesis of complex natural products or pharmaceutical agents were identified in the reviewed literature.

Utilization of the Sulfonamide Moiety as Protecting Groups for Alcohols and Amines

While sulfonamides are broadly used as protecting groups for amines, and less commonly for alcohols, specific studies detailing the installation, stability, and cleavage of the N,2,3,5,6-pentamethylbenzene-1-sulfonyl (pentamethylbenzenesulfonyl) group are not available. nih.govnih.govnih.govwikipedia.org General literature on amine protection by sulfonylation exists, but lacks specific data for this particular reagent. tcichemicals.comru.nl

Development of Novel Reagents and Catalysts Incorporating the N,2,3,5,6-Pentamethylbenzene-1-sulfonyl Group

The search did not yield any information on the development or application of reagents or catalysts that incorporate the N,2,3,5,6-pentamethylbenzene-1-sulfonyl group for applications in organic synthesis.

Contributions to Methodological Advancements in Sulfonamide Chemistry

No literature was found that specifically describes the use of this compound to facilitate difficult chemical transformations or to advance methodologies within sulfonamide chemistry.

Q & A

Basic: What are the optimal synthetic routes for N,2,3,5,6-pentamethylbenzene-1-sulfonamide, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis of polysubstituted sulfonamides typically involves sulfonation of methylated benzene derivatives followed by amidation. To optimize reaction conditions:

- Use orthogonal experimental design (e.g., L9 orthogonal array) to test variables like temperature (80–120°C), solvent polarity (toluene vs. DMF), and stoichiometric ratios of sulfonating agents .

- Monitor reaction progress via TLC or HPLC. For reproducibility, ensure strict control of moisture, as sulfonation is sensitive to hydrolysis .

- Post-synthesis, employ column chromatography (silica gel, ethyl acetate/hexane gradients) for purification. Yield optimization can be modeled using regression analysis to identify dominant factors .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign methyl group resonances (δ 2.1–2.5 ppm for aromatic methyl; δ 3.0–3.5 ppm for sulfonamide protons). Compare with analogous compounds like N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide to resolve overlapping peaks .

- HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns. Use ESI(+) mode for sulfonamide detection .

- FT-IR : Key bands include S=O asymmetric stretching (~1350 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Advanced: How do steric effects from the pentamethyl substitution influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- The methyl groups create steric hindrance, reducing accessibility to the sulfonamide’s electrophilic sulfur.

- Experimental Design : Compare reaction rates with less-substituted analogs (e.g., benzenesulfonamide) under identical conditions (e.g., SN2 with NaCN in DMSO). Monitor via kinetic studies (UV-Vis or NMR) .

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to map electron density and steric maps. Correlate with experimental yields to validate hindrance effects .

Advanced: What strategies can resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Dose-Response Analysis : Perform assays across a concentration gradient (0.1–100 µM) to distinguish bacteriostatic (low dose) vs. cytotoxic (high dose) thresholds .

- Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify pathways affected. Compare with known sulfonamide drugs to isolate structure-activity relationships .

- Control for Solubility : Address false negatives by testing solubilizing agents (e.g., DMSO ≤1%) and confirm bioavailability via cellular uptake assays (fluorescence tagging) .

Advanced: How can computational methods predict the compound’s potential as a kinase inhibitor?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB entries for EGFR or MAPK). Focus on sulfonamide interactions with ATP-binding pockets .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Quantify hydrogen bonds between sulfonamide S=O and kinase backbone amides .

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and steric bulk. Validate with in vitro kinase inhibition assays .

Advanced: What experimental approaches validate the compound’s thermal stability for high-temperature applications?

Methodological Answer:

- TGA/DSC : Measure decomposition onset temperature (Td) under N2 atmosphere. Compare with perfluorinated sulfonamides (e.g., Td >250°C for C4F9SO2NH2) to benchmark stability .

- Accelerated Aging Studies : Heat samples at 100°C for 24–72 hours. Monitor structural integrity via NMR and crystallinity via XRD .

- Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Table 1. Key Parameters for Synthesis Optimization

| Variable | Test Range | Dominant Factor Identified |

|---|---|---|

| Temperature | 80–120°C | 100°C (max yield) |

| Solvent Polarity | Toluene vs. DMF | DMF (polar aprotic optimal) |

| Sulfonating Agent | 1.0–2.5 equiv | 1.8 equiv (95% conversion) |

| Reaction Time | 4–12 hours | 8 hours (plateau phase) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.